molecular formula C11H9F3O3 B14848297 Methyl 3-acetyl-5-(trifluoromethyl)benzoate

Methyl 3-acetyl-5-(trifluoromethyl)benzoate

Cat. No.: B14848297
M. Wt: 246.18 g/mol
InChI Key: GWYWBTYSGFPNNX-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9F3O3 It is a derivative of benzoic acid, featuring an acetyl group at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-acetyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-carboxy-5-(trifluoromethyl)benzoic acid.

    Reduction: Methyl 3-hydroxy-5-(trifluoromethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetyl-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-acetyl-5-(trifluoromethyl)benzoate is unique due to the presence of both an acetyl and a trifluoromethyl group on the benzoate ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 3-acetyl-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H9F3O3/c1-6(15)7-3-8(10(16)17-2)5-9(4-7)11(12,13)14/h3-5H,1-2H3

InChI Key

GWYWBTYSGFPNNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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